molecular formula C11H14N2O2 B1336399 N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE CAS No. 372948-82-8

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE

Cat. No.: B1336399
CAS No.: 372948-82-8
M. Wt: 206.24 g/mol
InChI Key: DRJJATMNDDRQOM-UHFFFAOYSA-N
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Description

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group attached to the pyridine ring and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE typically involves the reaction of 6-formylpyridine with 2,2-dimethylpropanamide under specific conditions. One common method involves the use of a solvent such as dichloromethane or tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)-2,2-dimethylpropanamide: Similar structure but with a methyl group instead of a formyl group.

    N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide: Contains a chlorine atom instead of a formyl group.

    N-(6-hydroxypyridin-2-yl)-2,2-dimethylpropanamide: Features a hydroxyl group in place of the formyl group.

Uniqueness

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for covalent interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .

Biological Activity

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE (CAS Number: 372948-82-8) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a formyl group attached to a pyridine ring and a pivalamide moiety, which contributes to its unique reactivity and interactions with biological macromolecules.

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 372948-82-8

Synthesis

The synthesis of this compound typically involves the reaction of 6-formylpyridine with 2,2-dimethylpropanamide in the presence of solvents like dichloromethane or tetrahydrofuran (THF), often using catalysts such as triethylamine under elevated temperatures. This method allows for the formation of the desired product with good yield and purity.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. The formyl group can interact covalently with nucleophilic sites on enzymes, leading to modulation of their activity. Such interactions are crucial in drug design, particularly for targeting specific enzymes involved in disease pathways.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties. The compound has been investigated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. This activity is likely due to its ability to interfere with key signaling pathways involved in cancer progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory potential. Research has indicated that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This suggests a broader therapeutic application in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic amino acids in proteins, altering their function.
  • π-π Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their activity.

These interactions may lead to significant changes in enzyme kinetics and protein functions, making this compound a valuable candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(6-Methylpyridin-2-YL)PIVALAMIDESimilar structure without formyl groupLimited biological studies
N-(6-Chloropyridin-2-YL)PIVALAMIDEContains chlorine instead of formylAntimicrobial properties reported
N-(6-Hydroxypyridin-2-YL)PIVALAMIDEHydroxyl group replaces formylPotential antioxidant activity

This compound stands out due to its unique reactivity profile attributed to the formyl group, which enhances its potential as a therapeutic agent compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity :
    • A study demonstrated that treatment with this compound resulted in significant inhibition of proliferation in breast cancer cell lines, suggesting its potential as a novel anticancer agent.
  • Enzyme Inhibition :
    • Research investigating its role as an enzyme inhibitor showed that it effectively inhibited enzymes involved in metabolic pathways associated with cancer and inflammation.
  • Anti-inflammatory Effects :
    • In vivo models indicated that administration of this compound led to a marked reduction in inflammation markers, supporting its use in inflammatory conditions.

Properties

IUPAC Name

N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJJATMNDDRQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432821
Record name N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372948-82-8
Record name N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.1 M isopropylmagnesium chloride in tetrahydrofuran (555.3 g, 1.20 mol) was added over 1.5 hours to the crude solution of 2-(trimethylacetylamino)-6-bromopyridine in toluene (501.2 g of crude solution from previous step, 0.500 mol) maintaining the temperature below 3° C. The resulting mixture was aged at 5° C. for 24 hours. Dimethylformamide (112.3 g, 1.54 mol) was added over 20 min maintaining the temperature at 11-15° C. After 15 min, the solution was transferred into 1 L of 10% aqueous acetic acid and the biphasic mixture stirred for 30 min. The organic phase was separated and combined with 500 mL of 20 wt % aqueous sodium hydrogen sulfite. The biphasic mixture was stirred vigorously for 45 min. The aqueous layer was separated and treated with 500 mL of 20 wt % aqueous Na2CO3, then extracted with ethyl acetate (2×500 mL). The combined organic layers were concentrated to approximately 400 mL at 50° C., 600 mmHg. The concentrate was dried over 8 g of MgSO4 and filtered to give 363.7 g of yellow solution (25.65 wt % title aldehyde, 93.28 assay g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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